dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound featuring a fused pyrrolo-thiazole core substituted with a 3-chlorophenyl group at the 5-position and two methyl ester groups at the 6- and 7-positions.
Properties
IUPAC Name |
dimethyl 5-(3-chlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCNWOITFCSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then cyclized with dimethyl acetylenedicarboxylate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require heating or cooling depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a family of pyrrolo[1,2-c][1,3]thiazole derivatives, differing in substituents at the 3-, 5-, and 7a-positions. Key structural analogs include:
Key Observations :
- Electron-withdrawing vs. Electron-donating groups : The 3-chlorophenyl group (Cl) in the target compound contrasts with electron-donating methyl or methoxy groups in analogs like 18b (p-methoxyphenyl, IC50 = 4.6 μM) .
- Aromatic substituents : Thienyl () and phenyl () groups alter π-stacking interactions and solubility.
Key Observations :
- Substituents like nitro (electron-withdrawing) reduce yields (e.g., 21d: 14% ), while methoxy groups (electron-donating) improve yields (e.g., 15d: 92% ).
- The 3-chlorophenyl group may moderately hinder synthesis due to steric effects, though direct data are unavailable.
Key Observations :
- Chlorine’s electron-withdrawing nature may enhance binding to p53 compared to methoxy or hydroxymethyl groups, but this requires experimental validation.
- Bulky substituents (e.g., tert-butyl in ) could reduce cellular uptake, whereas smaller halogens (Cl, F) balance lipophilicity and permeability .
Physicochemical Properties
- Solubility : Esters (e.g., target compound) are more lipophilic than carboxylic acid derivatives ().
- Conformational stability : Analogs like dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibit conformational flexibility in low-temperature matrices, influenced by substituent steric effects .
Biological Activity
Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and applications in medicinal chemistry, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C16H14ClNO4S
- Molecular Weight : 351.81 g/mol
- CAS Number : 337920-82-8
The compound features a pyrrolo[1,2-c][1,3]thiazole core structure with two carboxylate ester groups, which contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the cyclization of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then cyclized with dimethyl acetylenedicarboxylate under reflux conditions to yield the final product. Optimization of reaction conditions is essential for maximizing yield and purity.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of pyrrolo[1,2-c][1,3]thiazoles have been investigated for their efficacy against various bacterial strains and fungi. The presence of electron-withdrawing groups like chlorine enhances their activity by increasing the electrophilicity of the aromatic system.
Anticancer Activity
This compound has shown promise in anticancer research. A study on related thiazole derivatives demonstrated potent growth inhibition against breast cancer MCF-7 cells with IC50 values as low as 0.28 µg/mL. The mechanism of action often involves cell cycle arrest and induction of apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | MCF-7 | 0.28 | Cell cycle arrest (G2/M phase) |
| Thiazole Derivative B | HepG2 | 9.6 | Apoptosis induction |
Anti-inflammatory Effects
The compound has also been explored for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This activity is particularly relevant for developing treatments for chronic inflammatory diseases.
Case Studies
Several studies illustrate the biological potential of similar compounds:
- Antiviral Activity : Research on pyrazolo derivatives indicated significant antiviral effects against HIV and influenza viruses. For example, a derivative showed an EC50 value of 3.98 µM against HIV-1 with a high therapeutic index, suggesting that similar derivatives could be effective against viral pathogens.
- Cytotoxicity Studies : A comprehensive evaluation of various thiazole derivatives revealed that modifications to the substituents significantly impacted cytotoxicity profiles across different cancer cell lines.
Q & A
Basic: What experimental methods are recommended for confirming the structure of dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra resolve proton and carbon environments, with chemical shifts verifying aromatic substituents (e.g., 3-chlorophenyl) and ester groups (δ ~3.8–4.0 ppm for methyl esters) .
- Infrared (IR) Spectroscopy: Peaks at ~1700–1750 cm⁻¹ confirm carbonyl (C=O) stretching from dicarboxylate groups .
- Mass Spectrometry (HRMS): High-resolution mass spectrometry validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
- X-ray Crystallography: Resolves bond angles and stereochemistry, critical for confirming fused heterocyclic systems (e.g., pyrrolo-thiazole core) .
Advanced: How can computational reaction path search methods optimize the synthesis of this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and information science tools streamline synthesis:
- Reaction Pathway Prediction: Identify energetically favorable intermediates and transition states for key steps (e.g., cyclization or chlorophenyl incorporation) .
- Experimental Feedback Loops: Use computational data to narrow solvent/catalyst choices (e.g., polar aprotic solvents for SNAr reactions) and iteratively refine conditions (e.g., temperature gradients) .
- Machine Learning: Train models on reaction yield data from analogous pyrrolo-thiazole syntheses to predict optimal molar ratios or reaction times .
Basic: What pharmacokinetic parameters should be prioritized during preclinical evaluation?
Answer:
Use tools like SwissADME to predict:
- Lipophilicity (LogP): Impacts membrane permeability; target LogP <5 to balance solubility and absorption .
- Drug-Likeness: Assess compliance with Lipinski’s Rule of Five (e.g., molecular weight <500 Da, hydrogen bond donors/acceptors) .
- Solubility: Experimental validation via HPLC or shake-flask methods in buffers (pH 1–7.4) to mimic gastrointestinal conditions .
Advanced: How can researchers resolve contradictions between computational and experimental reaction yields?
Answer:
Address discrepancies through iterative refinement:
- Sensitivity Analysis: Identify variables (e.g., catalyst loading, solvent purity) causing deviations from predicted yields .
- In Situ Monitoring: Use techniques like ReactIR to track intermediate formation and adjust computational models for side reactions .
- Benchmarking: Compare results with structurally similar compounds (e.g., trifluoromethyl or dichlorophenyl analogs) to isolate substituent-specific effects .
Basic: What are critical variables to optimize during multi-step synthesis?
Answer:
Key variables include:
- Reaction Temperature: Higher temps (80–120°C) may accelerate cyclization but risk decomposition .
- Catalyst Selection: Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective heterocycle formation .
- Purification Methods: Column chromatography (silica gel) vs. recrystallization (ethanol/water) to isolate high-purity product .
Advanced: What strategies validate the biological relevance of this compound’s structural motifs?
Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 3,5-dichlorophenyl or 4-fluorophenyl derivatives) to compare activity .
- Molecular Docking: Model interactions with target proteins (e.g., kinases or GPCRs) using crystallographic data from related heterocycles .
- Metabolic Stability Assays: Incubate with liver microsomes to assess CYP450-mediated degradation, guiding functional group modifications .
Advanced: How can crystallographic data resolve ambiguities in NMR assignments?
Answer:
- Torsion Angle Validation: Compare experimental NMR-derived dihedral angles (e.g., NOESY correlations) with X-ray data to confirm spatial arrangements .
- Polymorph Screening: Identify dominant crystalline forms (e.g., via PXRD) that influence NMR peak splitting in solution .
- Dynamic Effects: Use variable-temperature NMR to distinguish rigid vs. flexible moieties (e.g., ester rotamers) .
Basic: What safety protocols are essential for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
